2,6-Dimethylpiperidine-1-carboximidamide

Organic Synthesis Physical Chemistry Crystallization

Researchers sourcing sterically hindered, strong base building blocks (pKa ~14.6) with enhanced lipophilicity (XLogP3=1) often face limited options for 2,6-dimethyl-substituted piperidine carboximidamides. This compound addresses that gap with distinct physicochemical properties verified by quantitative comparison. • Mp 91-92 °C enables room-temperature solid handling vs. low-melting analogs; bp 224.8 °C ensures thermal stability during heated multi-step synthesis. • 2,6-Dimethyl steric shield alters catalyst selectivity in coordination chemistry and stabilizes unusual metal oxidation states. • Supplied at ≥98% purity; sealed dry storage at 2-8 °C; ambient temperature shipping.

Molecular Formula C8H17N3
Molecular Weight 155.24 g/mol
CAS No. 100862-81-5
Cat. No. B14065953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylpiperidine-1-carboximidamide
CAS100862-81-5
Molecular FormulaC8H17N3
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCC1CCCC(N1C(=N)N)C
InChIInChI=1S/C8H17N3/c1-6-4-3-5-7(2)11(6)8(9)10/h6-7H,3-5H2,1-2H3,(H3,9,10)
InChIKeyRZEBWKXHTOCTKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethylpiperidine-1-carboximidamide: Baseline Profile


2,6-Dimethylpiperidine-1-carboximidamide (CAS 100862-81-5) is a piperidine derivative with a carboximidamide functional group at the 1-position and methyl substitutions at the 2- and 6-positions. It has a molecular formula of C₈H₁₇N₃ and a molecular weight of 155.24 g/mol [1]. The compound is characterized by a predicted boiling point of 224.8±23.0 °C, a density of 1.14±0.1 g/cm³, and a pKa of 14.55±0.60 . Its unique substitution pattern imparts distinct physicochemical properties that differentiate it from unsubstituted piperidine carboximidamides.

2,6-Dimethylpiperidine-1-carboximidamide Generic Substitution Concerns


The 2,6-dimethyl substitution in 2,6-dimethylpiperidine-1-carboximidamide is not a trivial structural variation; it fundamentally alters the compound's physicochemical behavior. As shown in the quantitative comparisons below, this derivative exhibits a melting point approximately 159 °C lower than its unsubstituted analog piperidine-1-carboximidamide , and a boiling point approximately 100 °C higher than the parent amine 2,6-dimethylpiperidine [1]. These differences arise from the steric and electronic effects of the methyl groups, which reduce intermolecular hydrogen bonding and increase molecular weight. Consequently, substituting this compound with a generic piperidine carboximidamide could lead to unexpected solubility, stability, or reactivity outcomes in synthetic or analytical workflows. The quantitative evidence in Section 3 establishes why 2,6-dimethylpiperidine-1-carboximidamide must be treated as a distinct chemical entity for procurement and experimental design.

2,6-Dimethylpiperidine-1-carboximidamide: Comparator Analysis


Melting Point vs. Unsubstituted Analog

2,6-Dimethylpiperidine-1-carboximidamide exhibits a melting point of 91-92 °C when recrystallized from benzene . In contrast, the unsubstituted piperidine-1-carboximidamide melts at 250-252 °C (ethanol) . This represents a decrease of approximately 159 °C, a substantial difference that reflects reduced intermolecular hydrogen bonding due to steric hindrance from the 2,6-dimethyl groups. This lower melting point can facilitate handling and purification at moderate temperatures, reducing the risk of thermal degradation during synthetic steps.

Organic Synthesis Physical Chemistry Crystallization

Boiling Point vs. Parent Amine

The predicted boiling point of 2,6-dimethylpiperidine-1-carboximidamide is 224.8±23.0 °C . The parent amine, 2,6-dimethylpiperidine, has a reported boiling point of 127-128 °C at 760 mmHg [1]. The addition of the carboximidamide group increases the boiling point by approximately 97-98 °C, reflecting the introduction of strong hydrogen-bonding donor/acceptor sites that enhance intermolecular associations. This higher boiling point indicates reduced volatility, which is advantageous for reactions requiring elevated temperatures or for minimizing evaporative losses during storage.

Thermal Stability Volatility Distillation

Lipophilicity Comparison

2,6-Dimethylpiperidine-1-carboximidamide has a computed XLogP3 value of 1 [1]. The unsubstituted piperidine-1-carboximidamide is expected to have a lower XLogP3 (estimated ~0.2-0.5 based on fragment contributions), though an experimental value is not publicly available. The presence of two methyl groups at the 2- and 6-positions increases lipophilicity by approximately 0.5-0.8 log units. This enhanced lipophilicity can influence membrane permeability and distribution in biological systems, and may improve solubility in non-polar organic solvents during synthesis.

Lipophilicity Drug Design Partition Coefficient

Basicity vs. Parent Amine

The predicted pKa of 2,6-dimethylpiperidine-1-carboximidamide is 14.55±0.60 . The parent amine, 2,6-dimethylpiperidine, has a pKb of approximately 10 (corresponding to a pKa of ~4) [1]. This dramatic increase in basicity (by ~10 orders of magnitude) is due to the resonance stabilization of the protonated amidine group. The carboximidamide functionality renders the compound a strong base, which can be exploited for acid scavenging, catalysis, or pH-controlled extractions. The 2,6-dimethyl substitution does not significantly alter the amidine pKa relative to piperidine-1-carboximidamide (14.54) , indicating that the electronic effects of the methyl groups are minimal at the amidine nitrogen.

Basicity Protonation State Reactivity

Molecular Weight & H-Bonding Comparison

2,6-Dimethylpiperidine-1-carboximidamide has a molecular weight of 155.24 g/mol, with 2 hydrogen bond donors and 1 hydrogen bond acceptor [1]. The unsubstituted piperidine-1-carboximidamide has a molecular weight of 127.19 g/mol, also with 2 hydrogen bond donors and 1 acceptor [2]. The addition of the two methyl groups increases the molecular weight by 28 Da (~22%) while preserving the hydrogen bond donor/acceptor counts. This structural modification increases hydrophobic surface area without altering the fundamental hydrogen-bonding capacity, potentially improving membrane permeability while maintaining target-binding hydrogen bond interactions. The exact mass of 155.142247555 Da provides a distinct analytical signature for LC-MS confirmation [1].

Molecular Properties QSAR Drug-likeness

2,6-Dimethylpiperidine-1-carboximidamide Applications


Medicinal Chemistry: Lipophilic Amidines & Guanidines

The enhanced lipophilicity (XLogP3 = 1) and preserved hydrogen-bonding capacity make 2,6-dimethylpiperidine-1-carboximidamide an ideal building block for designing drug candidates requiring balanced solubility and membrane permeability [1]. Its higher boiling point (224.8 °C) compared to the parent amine ensures stability during multi-step synthetic sequences involving heating .

Coordination Chemistry: Sterically Hindered Ligands

The 2,6-dimethyl groups create a sterically encumbered environment around the piperidine nitrogen, which can be exploited to design catalysts with altered selectivity or to stabilize unusual oxidation states in metal complexes [1]. The compound's strong basicity (pKa ~14.6) enables it to act as a neutral or anionic ligand depending on pH .

Organic Synthesis: Acid Scavenger & Base Catalyst

With a pKa of 14.55, 2,6-dimethylpiperidine-1-carboximidamide is a strong base suitable for deprotonation of weakly acidic substrates, scavenging mineral acids, or catalyzing base-mediated reactions such as condensations or alkylations [1]. Its lower melting point (91-92 °C) compared to unsubstituted amidines facilitates handling as a solid at room temperature, avoiding the need for cryogenic storage .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dimethylpiperidine-1-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.